4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide
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Overview
Description
Preparation Methods
The synthesis of 4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide typically involves the reaction of 4-hydroxybenzenecarbohydrazide with 3-fluorobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide can be compared with other similar compounds, such as:
4-[(3-Chlorobenzyl)oxy]benzenecarbohydrazide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. It may exhibit different reactivity and properties due to the presence of the chlorine atom.
4-[(3-Methylbenzyl)oxy]benzenecarbohydrazide: This compound has a methyl group instead of a fluorine atom, which can influence its chemical behavior and applications.
4-[(3-Nitrobenzyl)oxy]benzenecarbohydrazide:
These comparisons highlight the uniqueness of this compound and its specific properties that make it valuable for various scientific research applications.
Properties
IUPAC Name |
4-[(3-fluorophenyl)methoxy]benzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c15-12-3-1-2-10(8-12)9-19-13-6-4-11(5-7-13)14(18)17-16/h1-8H,9,16H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMGTWZQHYDEAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382434 |
Source
|
Record name | 4-(3-Fluorobenzyloxy)benzenecarbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-23-5 |
Source
|
Record name | 4-[(3-Fluorophenyl)methoxy]benzoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886361-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Fluorobenzyloxy)benzenecarbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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